2-Isopropylpyrazine

Description

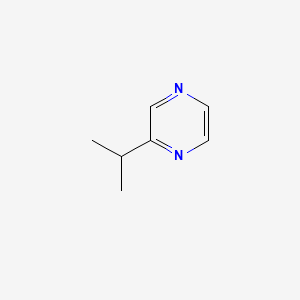

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(2)7-5-8-3-4-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMBKDZNMKTZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067471 | |

| Record name | Pyrazine, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a minty, green, nutty, honey odour | |

| Record name | 2-Isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 20.00 mm Hg | |

| Record name | Isopropylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.972 | |

| Record name | 2-Isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29460-90-0 | |

| Record name | Isopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XE115G58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Ecological Distribution of 2 Isopropylpyrazine

Microbial Production and Biogeochemical Cycling of 2-Isopropylpyrazine

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature. They are produced through both chemical reactions and as part of the primary and secondary metabolism of plants and microorganisms. oup.com This section explores the microbial origins of this compound, its production by various bacteria, and its ecological significance.

Elucidation of this compound Production by Paenibacillus polymyxa and Related Bacillaceae

The bacterium Paenibacillus polymyxa, a member of the Bacillaceae family, is known to produce a complex mixture of pyrazine (B50134) metabolites. oup.comresearchgate.net Research has identified a total of 19 different pyrazine metabolites in the growth medium of P. polymyxa. oup.comoup.com Among these, this compound was identified based on its mass spectral data. oup.com

The production of pyrazines in P. polymyxa is linked to its metabolic processes, with biosynthesis correlating with bacterial growth. oup.comnih.gov A key factor influencing the production of these compounds is the availability of specific amino acids. For instance, the supplementation of the growth medium with valine, a known precursor for 2-methoxy-3-isopropylpyrazine, strongly stimulates the production of pyrazine metabolites in P. polymyxa. oup.comoup.comnih.gov While the dominant pyrazine metabolite produced by this bacterium is 2,5-diisopropylpyrazine, the presence of this compound highlights the diverse biosynthetic capabilities of this species. oup.comoup.comresearchgate.net Other Bacillus species are also recognized as producers of various alkylpyrazines. oup.com

Comparative Analysis of this compound Occurrence in Other Microorganisms

The production of this compound and its derivatives is not limited to the Bacillaceae family. Several other microorganisms are known to synthesize these compounds, often contributing to distinct aromas.

Pseudomonas species: Various Pseudomonas strains, such as P. perolens and P. taetrolens, are notable producers of 2-methoxy-3-isopropylpyrazine. oup.comasm.org This compound is responsible for the characteristic musty, potato-like off-flavor that can develop in foods like stored fish and dairy products when these bacteria are present. asm.orgnih.govresearchgate.net The biosynthesis in Pseudomonas perolens is thought to involve the precursors valine, glycine, and methionine. researchgate.netacs.org

Serratia species: Certain strains of Serratia, including S. rubidaea, S. odorifera, and S. ficaria, produce pyrazines that result in a potato-like odor. asm.orgnih.govresearchgate.net Among the pyrazines identified from these bacteria are 3-isopropyl-2-methoxy-5-methyl-pyrazine and, in some strains, 3-isopropyl-2-methoxypyrazine. asm.orgnih.govresearchgate.net

Other Bacteria and Fungi: The ability to produce pyrazines is widespread. The aquatic microorganism Lysobacter enzymogenes has been shown to produce 2-isopropyl-3-methoxypyrazine. tandfonline.com Additionally, actinomycetes are known producers of this compound, contributing to earthy-musty odors in water. tandfonline.comwikipedia.org Some fungi, such as certain Penicillium species, have also been identified as producers of methoxypyrazines, including forms of isopropylpyrazine. up.ac.za The yeast Saccharomyces cerevisiae is another microorganism in which isopropyl methoxypyrazine has been reported as a metabolite. nih.gov

Table 1: Selected Microorganisms Producing this compound and its Methoxy (B1213986) Derivatives

| Microorganism | Compound Produced | Associated Odor/Context | References |

|---|---|---|---|

| Paenibacillus polymyxa | This compound | Part of a complex mixture of pyrazine metabolites | oup.com |

| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Musty, potato-like odor in fish | nih.govresearchgate.net |

| Serratia rubidaea | 3-Isopropyl-2-methoxypyrazine, 3-Isopropyl-2-methoxy-5-methylpyrazine | Potato-like odor | nih.govresearchgate.net |

| Lysobacter enzymogenes | 2-Isopropyl-3-methoxypyrazine | Musty-earthy odors in water | tandfonline.com |

| Actinomycetes | 2-Isopropyl-3-methoxypyrazine | Earthy-musty odors in water | tandfonline.comwikipedia.org |

| Penicillium rubrum | 2-Methoxy-3,5/6-isopropylpyrazine | Green pepper odor | up.ac.za |

Role of this compound as a Secondary Metabolite in Microbial Systems

Pyrazines produced by microorganisms are considered secondary metabolites, meaning they are not essential for growth but often confer an ecological advantage. oup.com Their roles are varied and significant.

The high volatility and potent odors of pyrazines make them ideal for chemical communication. researchgate.net In the animal kingdom, pyrazines produced by insects can act as warning signals to predators. oup.com In microbial systems, these volatile compounds can function as semiochemicals, mediating intra- and interspecific communication. researchgate.net

Furthermore, several pyrazine compounds have demonstrated antimicrobial properties. oup.com Research has shown that specific alkylpyrazines, including this compound, possess antimicrobial activity and can be used to control microbial growth. mdpi.comgoogle.com For example, this compound has shown a lethal effect on E. coli at certain concentrations. mdpi.com This suggests that producing these compounds can be a defense mechanism for the microorganism, helping it to compete in its environment. The structural similarity of some microbially-produced pyrazines to known antibiotics like aspergillic acid further supports their potential role in chemical defense. oup.com

Phytochemical Occurrence and Plant-Microbe Interactions

The presence of this compound is not confined to the microbial world; it is also a naturally occurring compound in a variety of terrestrial plants, where it contributes significantly to their aroma profiles.

Presence of this compound in Terrestrial Plant Species

2-Methoxy-3-isopropylpyrazine (IPMP) is a key aroma compound found in several common vegetables. scentree.coscentree.co It is largely responsible for the characteristic vegetal or green aromas associated with these plants. tasterplace.shop Notable examples of plants where this compound is found include:

Asparagus scentree.cowinescholarguild.comwinefolly.complanetwine.co.za

Peas oup.comscentree.cowinescholarguild.comwinefolly.complanetwine.co.za

Cucumber scentree.coscentree.co

Potatoes (as a major contributor to the earthy aroma) researchgate.net

Bell Peppers oup.com

The aroma of 2-methoxy-3-isopropylpyrazine is often described as reminiscent of peas, asparagus, and earth. winescholarguild.comwinefolly.complanetwine.co.za While present in these plants, it is not typically extracted from them for commercial use in perfumery or as a flavoring agent. scentree.coscentree.co

Investigations into this compound in Specific Plant Products (e.g., Peanuts, Carrots)

Detailed research has been conducted on the occurrence of this compound and its methoxy derivative in specific food products, revealing its importance to their flavor profiles.

Peanuts: In raw peanuts, 2-methoxy-3-isopropylpyrazine is a component of the fraction responsible for the green, legume-like aroma. apresinc.com While roasted peanuts are known for a complex array of pyrazines generated through Maillard reactions during heating, the presence of this compound has been detected in studies of peanut volatiles. ccsenet.orgresearchgate.net The aroma detection threshold for this compound is noted to be 100 parts per billion (ppb). ccsenet.orgresearchgate.net

Table 2: Concentration of 2-Methoxy-3-isopropylpyrazine in Different Carrot Products

| Carrot Product | Concentration of 2-Methoxy-3-isopropylpyrazine (ng/g) | Other Pyrazines Present | Reference |

|---|---|---|---|

| Shredded, Bagged | 0.32 | None | nih.gov |

| Sliced, Dried | 0.176 | 2-methoxy-3-sec-butylpyrazine, 2-methoxy-3-isobutylpyrazine | nih.gov |

| Raw Carrot | <0.01 | 2-methoxy-3-sec-butylpyrazine | oup.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-3-isopropylpyrazine |

| 2,5-Diisopropylpyrazine |

| 2,6-Diisopropylpyrazine |

| Valine |

| Glycine |

| Methionine |

| 2-Methoxy-3-sec-butylpyrazine |

| 3-Isopropyl-2-methoxy-5-methyl-pyrazine |

| 3-Isobutyl-2-methoxypyrazine |

| Aspergillic acid |

| 2-Methylpyrazine |

| 2,3-Dimethylpyrazine |

| 2,5-Dimethylpyrazine (B89654) |

| 2,6-Dimethylpyrazine |

| 2,3,5-Trimethylpyrazine |

| 2,3,5,6-Tetramethylpyrazine |

| n-Hexanal |

| γ-Butyrolactone |

| n-Nonanal |

| Benzaldehyde |

Formation in Thermally Processed Food Matrices

The distinctive nutty, roasted, and earthy aromas characteristic of many thermally processed foods, such as roasted nuts, coffee, and cocoa, are largely attributable to a class of volatile heterocyclic compounds known as pyrazines. inchem.orgccsenet.org Among these, this compound plays a significant role in the flavor profile of various food products. Its formation is a complex process, primarily occurring through non-enzymatic browning reactions during heat treatment. nih.govresearchgate.net

The principal mechanism for the formation of this compound in food is the Maillard reaction, a complex cascade of chemical changes that occurs between amino acids and reducing sugars at elevated temperatures. wikipedia.orgmdpi.com This reaction is responsible for the development of color, aroma, and flavor in a wide array of cooked foods. wikipedia.org

The formation pathway begins with the initial condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. sandiego.edu This unstable intermediate undergoes rearrangement (an Amadori or Heyns rearrangement) to form a ketosamine or aldosamine. wikipedia.orgsandiego.edu Subsequent degradation of these products during the advanced stages of the Maillard reaction leads to the formation of highly reactive α-dicarbonyl compounds, such as pyruvaldehyde and diacetyl. mdpi.com

Concurrently, amino acids undergo Strecker degradation, a reaction with α-dicarbonyl compounds, which converts the amino acid into a Strecker aldehyde containing one less carbon atom than the original amino acid. mdpi.comsandiego.edu For the formation of this compound, the key amino acid precursor is valine . The Strecker degradation of valine produces the Strecker aldehyde isobutyraldehyde (2-methylpropanal). semanticscholar.org

The final steps leading to the pyrazine ring involve the reaction of α-aminoketones, which are formed from the Amadori/Heyns products. Two molecules of an α-aminoketone can condense to form a dihydropyrazine (B8608421) intermediate. The incorporation of the specific side chain, in this case, the isopropyl group, is thought to occur through the reaction of this dihydropyrazine intermediate with the Strecker aldehyde (isobutyraldehyde) derived from valine. researchgate.net Subsequent oxidation of the substituted dihydropyrazine yields the stable aromatic compound, this compound.

Quantitative analysis reveals the presence of this compound, or its closely related methoxy derivative, in a variety of roasted and processed foods. The concentration of these compounds is often low, measured in parts per billion (ppb or µg/kg), yet they can have a significant sensory impact due to their low odor thresholds. inchem.orgccsenet.org

For example, studies have identified and quantified this compound and related compounds in products like peanuts, hazelnuts, and coffee. In some raw products like carrots, 2-methoxy-3-isopropylpyrazine has been detected, highlighting that pyrazine formation is not exclusively a result of high-temperature processing. oup.com However, roasting and other heat treatments significantly increase the concentration of these flavor compounds. oup.com In roasted peanuts, this compound is one of many pyrazines that contribute to the characteristic nutty flavor. tandfonline.com Research on Italian hazelnuts also identified 2-methoxy-3-isopropylpyrazine as a key odorant. acs.orgresearchgate.net

The following table summarizes the quantitative findings for this compound and its methoxy derivative in selected food products from various studies.

| Product | Compound | Concentration (ng/g or ppb) | Reference |

|---|---|---|---|

| Regular-fat Peanut Butter (Sample 1) | This compound | 958 | tandfonline.com |

| Regular-fat Peanut Butter (Sample 2) | This compound | 72 | tandfonline.com |

| Low-fat Peanut Butter (Sample 6) | This compound | 72 | tandfonline.com |

| Shredded, Bagged Carrot Product | 2-Methoxy-3-isopropylpyrazine | 0.32 | oup.com |

| Sliced, Dried Carrot Product | 2-Methoxy-3-isopropylpyrazine | 0.176 | oup.com |

| Raw Italian Hazelnuts | 2-Methoxy-3-isopropylpyrazine | Predominant odorant | acs.orgresearchgate.net |

| Espresso Coffee | This compound | Detected | nih.gov |

The concentration of this compound in the final food product is heavily dependent on various processing parameters. The Maillard reaction is sensitive to changes in temperature, time, pH, and the availability of precursors. researchgate.net

Temperature and Time: Roasting temperature and duration are critical factors. Generally, increasing the roasting temperature and time leads to a higher concentration of pyrazines. tandfonline.comnih.gov Studies on cocoa have shown that roasting at temperatures above 130°C for more than 25 minutes positively influences the concentration of methylpyrazines. semanticscholar.org However, excessive heating can lead to a decrease in desirable pyrazines and the development of burnt, undesirable flavors. tandfonline.com For instance, roasting hazelnuts at 150°C for 20 minutes was found to produce a burnt aroma and an increase in pyrazines. researchgate.net

pH: The rate of the Maillard reaction is accelerated in an alkaline environment. wikipedia.org Increasing the pH of a food matrix before roasting can significantly increase the formation of pyrazines. researchgate.net This is because at a higher pH, the amino groups of amino acids are deprotonated, which increases their nucleophilicity and reactivity towards the carbonyl groups of sugars. wikipedia.org

Precursor Availability: The concentration of reactants—specifically reducing sugars and amino acids like valine—directly impacts the yield of this compound. researchgate.net Adding reducing sugars (like glucose and fructose) or protein sources (like whey protein) to a food system before heating has been shown to increase the concentration of most volatile compounds, including pyrazines. researchgate.net The type of sugar can also influence the final pyrazine profile, with fructose (B13574) sometimes leading to higher concentrations of certain pyrazines compared to glucose. researchgate.net The presence of precursors from fermentation, as seen in cocoa beans, also plays a crucial role, with well-fermented beans yielding more pyrazines upon roasting. semanticscholar.org

Synthetic Methodologies for 2 Isopropylpyrazine and Analogues

Chemical Synthesis Approaches to the Pyrazine (B50134) Core

The construction of the pyrazine ring is a fundamental step in the synthesis of 2-isopropylpyrazine. Various methods, including condensation reactions and regioselective alkylation, are employed to achieve this.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the formation of the pyrazine nucleus. A common strategy involves the reaction of α-dicarbonyl compounds with 1,2-diamines. For instance, the synthesis of 2-methoxy-3-isopropylpyrazine can be achieved through a Gutknecht or Gastaldi condensation, which involves the condensation of two amines on two ketones under acidic conditions followed by oxidation. scentree.coscentree.co Another approach involves the condensation of an α,β-dicarbonyl compound with an α,β-diamine. dur.ac.uk

Biosynthetic pathways in organisms like Pseudomonas perolens and Paenibacillus polymyxa also utilize condensation reactions. oup.com In one proposed pathway, an amino acid is amidated and then condensed with an α,β-dicarbonyl compound. oup.com For example, the biosynthesis of 2-methoxy-3-isopropylpyrazine in P. sativum is suggested to occur via the condensation of glyoxal (B1671930) with valine. oup.com The dimerization of amino acid-derived α-amino aldehydes presents a biomimetic route to 2,5-disubstituted pyrazines, such as 2,5-diisopropylpyrazine. researchgate.net This method involves the in-situ generation of α-amino aldehydes, which then dimerize and oxidize to form the pyrazine ring. researchgate.net

A summary of representative condensation reactions is provided in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |

| Glyoxal | Valine | 2-methoxy-3-isopropylpyrazine | Biosynthesis | oup.com |

| α,β-dicarbonyl compound | α,β-diamine | 2-isobutyl-3-methoxypyrazine | Chemical Synthesis | dur.ac.uk |

| α-amino aldehyde (from Valine) | α-amino aldehyde (from Valine) | 2,5-diisopropylpyrazine | Biomimetic Synthesis | researchgate.net |

| 2-aminopyridine | ethyl acrylate | 2-Ethyl-3-isopropylpyrazine | Cyclization | |

| ethylene-diamine | 2-methyl-3,4-hexadione | 2-Ethyl-3-isopropylpyrazine | Condensation followed by dehydrogenation |

Regioselective Alkylation Strategies for Pyrazine Derivatives

Achieving regioselectivity in the alkylation of pyrazine derivatives is crucial for synthesizing specific isomers. Various strategies have been developed to control the position of alkyl group introduction. One approach involves the use of blocking groups to direct the alkylation to a specific carbon atom. For example, a maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines, a related heterocyclic system, via a Minisci-type reaction. nih.gov This strategy could potentially be adapted for pyrazine systems.

Another method for regioselective functionalization is the use of N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine derivatives. researchgate.net These intermediates can react with aldehydes or alkyl halides to introduce alkyl groups at specific positions on the pyrazine ring. researchgate.net The reaction with aldehydes is facilitated by fluoride (B91410) activation of the N-trimethylsilyl group, while reactions with electron-deficient alkyl halides can proceed under fluoride-free conditions. researchgate.net

Electrochemical methods also offer a pathway for regioselective alkylation. For instance, a silane-assisted electroreductive method has been developed for the C4-alkylation of pyridine (B92270) derivatives, which involves a temporary dearomatization step. chemrxiv.org Furthermore, the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of malonate anions to either the 2- or 4-position. nih.gov These strategies highlight the potential for developing highly selective alkylation methods for pyrazine compounds.

Enantioselective Synthesis of Chiral Auxiliaries Containing Isopropylpyrazine Scaffolds

Chiral auxiliaries are essential tools in asymmetric synthesis, and those incorporating an isopropylpyrazine scaffold have proven to be particularly valuable. The Schöllkopf chiral auxiliaries, specifically (2R)- and (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, are widely used for the asymmetric synthesis of α-amino acids. acs.orgresearchgate.netacs.orgchemicalbook.com

The synthesis of these auxiliaries typically starts from D- or L-valine. acs.orgacs.org An improved large-scale synthesis has been developed that avoids the use of toxic reagents like phosgene (B1210022) and does not require low-temperature reactions or the handling of unstable intermediates. acs.orgacs.org A practical laboratory-scale preparation involves the microwave-assisted synthesis of the 2,5-diketopiperazine derivative in water, followed by bis-O-methylation or bis-O-ethoxylation. researchgate.netresearchgate.net This method is efficient and uses readily available starting materials. researchgate.net

The use of chiral auxiliaries in the synthesis of complex molecules is a well-established strategy. For instance, chiral oxazolidinones have been employed to synthesize α-chiral bicyclo[1.1.1]pentanes (BCPs). nih.gov While not directly involving a pyrazine scaffold, this demonstrates the principle of using a chiral auxiliary to control stereochemistry, a concept central to the application of Schöllkopf auxiliaries.

| Chiral Auxiliary | Starting Material | Key Features of Synthesis | Application | Ref |

| (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | D- and L-Valine | Avoids toxic reagents, high overall yield | Asymmetric synthesis of α-amino acids | acs.orgacs.org |

| (3S)- and (3R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine | D- and L-Valine | Microwave-assisted key step, uses inexpensive materials | Asymmetric synthesis | researchgate.net |

Development of Scalable Synthetic Routes for Industrial and Research Applications

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, cost-effective, and safe processes. For this compound and its analogs, research has focused on optimizing existing routes and developing new ones that are amenable to large-scale synthesis.

Route scouting and process redesign are critical activities for improving the efficiency and sustainability of chemical manufacturing. chiroblock.com This can involve replacing problematic steps, such as extraction or chromatography, with more efficient synthetic alternatives. chiroblock.com For pyrazine synthesis, this could mean exploring novel catalytic systems or flow chemistry approaches to improve yield, reduce waste, and enhance safety. The goal is to create a robust process that is not only economically viable but also environmentally responsible. chiroblock.com The investigation into new synthetic routes for 3-alkyl-2-methoxypyrazines, aiming for improved safety, efficiency, and cost-effectiveness, exemplifies this ongoing effort. dur.ac.uk

Biological Activities and Pharmacological Potential of 2 Isopropylpyrazine

Antimicrobial and Bactericidal Properties

2-Isopropylpyrazine is a member of the alkylpyrazine family of compounds, which have garnered scientific interest for their potential as antimicrobial agents. mdpi.com Research indicates that specific alkylpyrazines, including this compound, exhibit notable antimicrobial and bactericidal effects. google.comtmc.edu These properties are considered promising for various applications, including the control of microbial growth in different environments. mdpi.com

Studies have demonstrated the inhibitory and lethal effects of this compound against certain bacterial strains. In a comparative study, this compound was shown to be lethal to Escherichia coli at an invasion level of 10⁵ Colony Forming Units per milliliter (CFU/mL) when applied at a 0.3% dose. mdpi.com This bactericidal action highlights its potential as an antimicrobial agent against this common pathogen. While other pyrazine (B50134) derivatives showed bactericidal effects at higher concentrations of E. coli, this compound's activity at this specific level is a key research finding. mdpi.com

| Compound | E. coli Concentration (CFU/mL) | Dosage | Outcome | Source |

|---|---|---|---|---|

| This compound | 10⁵ | 0.3% | Lethal | mdpi.com |

| 2-Isobutyl-3-methylpyrazine (B76351) | 10⁶ and 10⁷ | 0.3% | Bactericidal | mdpi.com |

| 2-Isopropyl-5-methylpyrazine | 10⁵ | 0.3% | Lethal | mdpi.com |

| 2-Isobutylpyrazine | 10⁵ | 0.3% | Lethal | mdpi.com |

The antimicrobial efficacy of alkylpyrazines is believed to be linked to their chemical structure. mdpi.com It has been proposed that the presence of an isopropyl or isobutyl substituent on the pyrazine ring is a significant factor for the compound's antimicrobial activity and its volatility. mdpi.compracticalneurology.com Research comparing various pyrazine derivatives suggests that the nature and position of the alkyl group can influence the bactericidal potency. mdpi.com For instance, the bactericidal effect of 2-isobutyl-3-methylpyrazine was observed at higher concentrations of E. coli compared to this compound, indicating that subtle structural differences can lead to variations in antimicrobial strength. mdpi.com The hydrophobicity of the alkylpyrazine molecule is also hypothesized to play a role in its antibacterial activity. mdpi.com

Inhibitory Effects of this compound on Bacterial Strains (e.g., E. coli)

Enzyme Inhibition Studies

Specific studies detailing the inhibitory effects of this compound on particular enzymes could not be identified in the performed literature search. While some sources mention that pyrazine derivatives may have enzyme-inhibiting activities, concrete data on this compound is not available. nih.gov

Analysis of Acetylcholinesterase Inhibition by 2-Isopropylpiperazine (B1296634)

Acetylcholinesterase inhibitors are a class of compounds that block the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). medicalnewstoday.comresearchgate.net This inhibition leads to increased levels of acetylcholine in the brain, which is a therapeutic target for neurodegenerative diseases like Alzheimer's. medicalnewstoday.comresearchgate.netnih.gov Various synthetic compounds, including heterocyclic structures like pyrazines, have been explored for their potential to inhibit AChE. For example, certain pyrazoline derivatives have shown significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the micromolar range, comparable to the known drug donepezil. nih.gov

The exploration of pyrazine derivatives as AChE inhibitors is an active area of research. arabjchem.org The structural features of these molecules, such as the type and position of substituents on the pyrazine ring, play a crucial role in their inhibitory potency. nih.gov

Relevance to Neurodegenerative Conditions

The potential of this compound and its derivatives in the context of neurodegenerative conditions is primarily linked to the role of acetylcholinesterase (AChE) inhibition in managing these disorders. nih.gov Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are often characterized by a decline in cholinergic neurotransmission due to the breakdown of acetylcholine by AChE. researchgate.netjwatch.org By inhibiting AChE, the concentration of acetylcholine in the brain can be increased, which may help to alleviate cognitive and neuropsychiatric symptoms. medicalnewstoday.comjwatch.org

Cholinesterase inhibitors are a mainstay in the treatment of Alzheimer's disease, with drugs like donepezil, rivastigmine, and galantamine being commonly prescribed. jwatch.orgmdpi.com Research has shown that these inhibitors can provide symptomatic relief and may even have disease-modifying effects by slowing down neurodegenerative processes. mdpi.com Studies suggest that AChE itself might be involved in the progression of Alzheimer's disease by interacting with amyloid-β peptides and promoting the formation of amyloid plaques. researchgate.net Therefore, inhibiting AChE could have a dual benefit of both symptomatic improvement and neuroprotection. chemimpex.com

The investigation of novel AChE inhibitors, including pyrazine derivatives, is driven by the need for more effective treatments for neurodegenerative diseases. nih.govsmolecule.com The structural diversity of pyrazine compounds offers opportunities for the development of new therapeutic agents with improved efficacy and fewer side effects. mdpi.com

Anticancer Research and Cytotoxicity Assessments of Pyrazine Derivatives

Pyrazine derivatives have been a subject of interest in anticancer research due to their potential cytotoxic effects against various cancer cell lines. mdpi.comontosight.ai Numerous studies have synthesized and evaluated novel pyrazine-containing compounds for their ability to inhibit cancer cell growth. For instance, a series of hederagenin–pyrazine derivatives were synthesized and showed significant cytotoxic activity against several human cancer cell lines, including non-small-cell lung cancer (A549), mammary cancer (MCF-7), and hepatocellular carcinoma (HepG2). mdpi.comnih.gov One particular compound from this series demonstrated antitumor activity comparable to the chemotherapy drug cisplatin. mdpi.comnih.gov

Other research has focused on creating hybrids of pyrazine with other pharmacologically active scaffolds, such as chalcones and naphthoquinones, to enhance their anticancer properties. mdpi.com These hybrid molecules have shown promising results, with some exhibiting potent cytotoxicity against cell lines like breast cancer (MDA-MB-231, MCF-7) and liver cancer (HepG-2). mdpi.com The mechanism of action for some of these pyrazine derivatives is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. mdpi.comnih.gov

While specific studies on the anticancer activity of this compound itself were not found, the broader research into pyrazine derivatives suggests that this class of compounds holds potential for the development of new anticancer agents. researchgate.netrjptonline.org The cytotoxic effects of these derivatives are often evaluated using assays like the MTT assay, which measures cell viability. researchgate.net

Table 1: Cytotoxic Activity of Selected Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hederagenin-pyrazine derivative 9 | A549 (non-small-cell lung cancer) | 3.45 ± 0.59 | mdpi.comnih.gov |

| Hederagenin-pyrazine derivative 9 | H9c2 (murine heart myoblast) | 16.69 ± 0.12 | mdpi.comnih.gov |

| Ligustrazine-chalcone hybrid 57 | MDA-MB-231 (breast cancer) | 1.60 | mdpi.com |

| Ligustrazine-chalcone hybrid 57 | MCF-7 (breast cancer) | 1.41 | mdpi.com |

| Ligustrazine-chalcone hybrid 60 | MDA-MB-231 (breast cancer) | 1.67 | mdpi.com |

| Ligustrazine-chalcone hybrid 60 | MCF-7 (breast cancer) | 1.54 | mdpi.com |

| Indenoquinoxaline-pyrazine derivative 11 | MCF-7 (breast cancer) | 5.4 | researchgate.net |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. This table is for illustrative purposes and includes data for various pyrazine derivatives, not specifically this compound.

Anxiolytic Potential and Behavioral Studies in Animal Models

The investigation of the anxiolytic (anxiety-reducing) potential of chemical compounds often involves behavioral studies in animal models. researchgate.netwellbeingintlstudiesrepository.org While direct studies on the anxiolytic effects of this compound are not detailed in the provided search results, the general approach to assessing such properties is well-established. Animal models are crucial for understanding the effects of substances on behavior and for screening potential therapeutic agents. researchgate.net

Behavioral tests such as the elevated plus maze, passive avoidance tasks, and locomotor activity measurements are commonly used to assess anxiety-like behaviors in rodents. researchgate.net These tests can help to determine if a compound has a calming or anxiolytic effect. The study of pyrazine derivatives in animal models has been conducted in various contexts, including their influence on mood and behavior. researchgate.netscispace.com For example, the synthesis of 2-isopropylpiperazine from this compound suggests a potential avenue for creating compounds with central nervous system activity that could be explored in behavioral studies.

Impact on Sensory Perception and Flavor/Fragrance Applications

This compound is a significant contributor to the sensory perception of various foods and beverages, primarily due to its distinct aroma profile. thegoodscentscompany.comhmdb.canih.gov It is recognized as a flavoring agent in the food industry. nih.gov

Olfactory Receptor Binding and Sensory Thresholds

The perception of odor begins with the binding of volatile molecules, like this compound, to olfactory receptors located in the nasal cavity. biorxiv.orgebi.ac.uk This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. wikipedia.org The binding of an odorant to its receptor is a key step in odor discrimination. nih.gov Olfactory receptors are typically G-protein-coupled receptors, and their activation by an odorant molecule is the first step in the olfactory signaling pathway. wikipedia.org

Contribution to Distinct Aroma Profiles in Food and Natural Products

This compound is a naturally occurring compound that contributes to the characteristic aroma of a variety of food products. thegoodscentscompany.comhmdb.cafoodb.ca It is known for its nutty, roasted, and earthy aroma, which can also have hints of coffee and cocoa. nih.govgoogle.com

This compound and its derivatives are found in a wide range of items, including:

Coffee: Pyrazines are key components of the aroma of roasted coffee beans. foodb.ca

Cocoa: The characteristic smell of cocoa and chocolate is partly due to the presence of pyrazines. foodb.ca

Nuts: Roasted nuts owe their desirable aroma to compounds like this compound. nih.gov

Vegetables: Certain vegetables contain pyrazine derivatives that contribute to their flavor profile.

Wine: Methoxypyrazines, including 2-methoxy-3-isopropylpyrazine, are important aroma compounds in some grape varieties and the resulting wines, imparting "green" or "bell pepper" notes. nih.gov

The presence and concentration of this compound and related compounds can significantly influence the perceived flavor and quality of these products. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Acetylpyrazine |

| 2-Ethoxy-3-isopropylpyrazine |

| 2-Ethyl-3-methylpyrazine |

| 2-Isobutyl-3-methoxypyrazine |

| 2-Isopropyl-5-methylpyrazine |

| 2-Isopropylpiperazine |

| This compound |

| 2-Methoxy-3-isopropylpyrazine |

| 2-Methoxy-3-methylpyrazine |

| 2-Methyl-5-propylpyrazine |

| 2-Methyl-6-propylpyrazine |

| 2,3-Dimethyl-5-isopropylpyrazine |

| 2,5-Dimethyl-3-isopropylpyrazine |

| 2,5-Dimethylpyrazine (B89654) |

| 3-Isobutyl-2-methoxypyrazine |

| 4-isopropylbenzaldehyde (Cuminaldehyde) |

| Acetylcholine |

| Butylpyrazine |

| Cisplatin |

| Donepezil |

| Ethylpyrazine |

| Galantamine |

| Hederagenin |

| Methylpyrazine |

| Propylpyrazine |

| Rivastigmine |

Metabolism and Biotransformation of 2 Isopropylpyrazine

In Vivo Metabolic Pathways of Alkylpyrazines

The in vivo metabolism of alkylpyrazines, including 2-isopropylpyrazine, primarily involves the oxidative transformation of their alkyl side chains. researchgate.netinchem.orgnih.gov The principal metabolic pathway is catalyzed by cytochrome P-450 enzymes, which oxidize the ring-substituted alkyl groups. researchgate.netnih.gov This process typically occurs in a stepwise manner, beginning with the oxidation of the alkyl group to a primary alcohol. researchgate.net Subsequently, this alcohol is further oxidized to form the corresponding carboxylic acid. researchgate.netnih.gov

While side-chain oxidation is the predominant route, ring hydroxylation has also been reported as a metabolic possibility for certain pyrazines, although it appears to be a less common pathway for many alkylpyrazines. researchgate.netinchem.org Following these initial phase I metabolic reactions, the resulting oxidized products can undergo phase II conjugation reactions before being excreted. inchem.org Studies on related alkylpyrazines found in foods like coffee have demonstrated that these compounds are rapidly and extensively metabolized in the human body, with the primary metabolites being pyrazine (B50134) carboxylic acids. nih.govresearchgate.net This rapid metabolism is consistent across both human and rodent studies. nih.gov

The general metabolic fate for simple alkylpyrazines can be summarized by the following pathways:

Side-chain oxidation to alcohols and then carboxylic acids. researchgate.net

Ring hydroxylation. inchem.org

Excretion of metabolites either unchanged or after conjugation. inchem.org

Enzymatic Degradation and Detoxification Mechanisms

The enzymatic degradation of this compound and other alkylpyrazines is a critical detoxification process, converting these lipophilic compounds into more water-soluble metabolites for efficient excretion. This biotransformation is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are central to phase I metabolism. researchgate.netnih.gov These enzymes catalyze the oxidation of the isopropyl side chain of this compound. researchgate.netinchem.org While specific CYP isoforms for this compound are not detailed, studies on other xenobiotics show that enzymes like CYP3A4 and CYP3A5 are often responsible for such oxidative metabolism. nih.gov

Following phase I oxidation, the resulting metabolites, such as hydroxylated pyrazines or pyrazine carboxylic acids, can undergo phase II conjugation reactions. inchem.orgnih.gov These reactions further increase their water solubility and facilitate detoxification. Common conjugation pathways include the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). inchem.orgnih.gov The resulting conjugates are highly polar and readily eliminated from the body. inchem.org

In microorganisms, different enzymatic degradation pathways have been observed. Some bacteria utilize oxidative degradation, as seen in Pseudomonas species which can convert hydroxy-pyrazines to glycine. mdpi.com Other bacteria, such as those from the genus Stenotrophomonas, employ a pathway that begins with an initial reduction of the pyrazine compound. mdpi.com Enzymes like esterases and proteases are also known to be effective in the biodegradation of various complex molecules, acting on ester and urethane (B1682113) bonds, respectively, which showcases the diverse enzymatic toolkit available in biological systems for breaking down chemical compounds. pjoes.com

Table 1: Key Enzymes and Reactions in Alkylpyrazine Metabolism

| Metabolic Phase | Enzyme Family/Type | Catalytic Action | Resulting Product | Citation |

|---|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation of alkyl side-chain | Primary alcohols, Carboxylic acids | researchgate.netnih.gov |

| Phase I | Cytochrome P450 (CYP) | Hydroxylation of pyrazine ring | Hydroxylated pyrazines | inchem.org |

| Phase II | Transferases | Conjugation with glucuronic acid | Glucuronide conjugates | inchem.orgnih.gov |

| Phase II | Transferases | Conjugation with sulfate | Sulfate conjugates | inchem.orgnih.gov |

Excretion Profiles of this compound Metabolites

The primary route for the elimination of this compound and other alkylpyrazine metabolites from the body is through urinary excretion. inchem.orgnih.gov After undergoing metabolic transformation, primarily through oxidation of the side-chain, the resulting polar metabolites are efficiently filtered by the kidneys and excreted in the urine. researchgate.netinchem.org

A human intervention study investigating the metabolism of alkylpyrazines from coffee (2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine) provided detailed excretion data. nih.gov The findings showed that these compounds were extensively metabolized into their corresponding pyrazine carboxylic acids and their hydroxylated derivatives, which were then recovered in the urine. nih.govresearchgate.net For instance, after ingestion of 2-methylpyrazine, 64% was excreted as pyrazine-2-carboxylic acid and 26% as 5-hydroxypyrazine-2-carboxylic acid. nih.govmdpi.com For dimethylated pyrazines, the recovery rates as their corresponding carboxylic acid metabolites were even higher, reaching 91% for 2,5-dimethylpyrazine and 97% for 2,6-dimethylpyrazine. nih.gov This demonstrates that the conversion to and excretion of carboxylic acids is the major disposition pathway for these alkylpyrazines. nih.gov The metabolites are typically excreted rapidly after consumption. nih.gov

Table 2: Urinary Excretion of Metabolites from Ingested Alkylpyrazines (Human Study)

| Ingested Compound | Major Metabolite | % of Ingested Dose Recovered in Urine | Citation |

|---|---|---|---|

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid (PA) | 64% | nih.govmdpi.com |

| 2-Methylpyrazine | 5-Hydroxypyrazine-2-carboxylic acid (5-OHPA) | 26% | nih.govmdpi.com |

| 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid (5-MePA) | 91% | nih.gov |

| 2,6-Dimethylpyrazine | 6-Methylpyrazine-2-carboxylic acid (6-MePA) | 97% | nih.gov |

Note: This table is based on data for methyl- and dimethyl-pyrazines, which serve as a model for the metabolic fate of related alkylpyrazines.

Impact on Cellular Metabolic Processes

Alkylpyrazines such as this compound can interact with and influence various cellular metabolic processes. According to the Human Metabolome Database, this compound can be found in the cytoplasm and extracellular space, where it can exert its effects. nih.gov Research on the biological activities of alkylpyrazines has shown that they can interact with proteins and may possess enzyme-inhibiting activities. tugraz.at Furthermore, some alkylpyrazines have been observed to cause damage to cellular membranes by disrupting the inner plasma membrane and depolarizing its potential, which indicates a significant impact on cellular integrity and energy homeostasis. tugraz.at

The metabolism of alkylpyrazines is closely linked to fundamental cellular pathways, particularly amino acid metabolism. mdpi.comnih.gov The biosynthesis of branched-chain alkylpyrazines, for example, is connected to amino acid precursors. In the microorganism Pseudomonas perolens, the biosynthesis of 2-methoxy-3-isopropylpyrazine involves the amino acids valine and glycine. mdpi.comresearchgate.net Similarly, studies on fermented foods have found a positive correlation between the relative abundance of bacteria like Bacillus and the metabolic pathways for amino acids, as well as the production of alkylpyrazines. nih.gov This suggests that the presence and concentration of these compounds can be an indicator of specific microbial metabolic activities. nih.gov In some contexts, alkylpyrazines themselves or their metabolites have been shown to influence lipid metabolism. mdpi.com For example, metabolites of dimethylpyrazines have demonstrated blood lipid-lowering effects in rats. mdpi.com

Table 3: Summary of Observed Impacts on Cellular Processes

| Cellular Process/Target | Observed Impact | Organism/System Studied | Citation |

|---|---|---|---|

| Cellular Membranes | Disruption of inner plasma membrane; Depolarization of membrane potential | Pathogenic microorganisms | tugraz.at |

| Protein Function | Interaction with proteins; Potential enzyme inhibition | Pathogenic microorganisms | tugraz.at |

| Amino Acid Metabolism | Biosynthesis from amino acid precursors (e.g., valine, glycine) | Bacteria (Pseudomonas perolens) | mdpi.comresearchgate.net |

| Amino Acid Metabolism | Production correlated with microbial amino acid metabolic pathways | Bacteria (Bacillus) | nih.gov |

| Lipid Metabolism | Metabolites showed blood lipid-lowering effects | Rats | mdpi.com |

Advanced Analytical Methodologies for 2 Isopropylpyrazine Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2-isopropylpyrazine from complex matrices, enabling its accurate identification and quantification. These techniques are often coupled with mass spectrometry for enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. researchgate.net In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. openagrar.de

For quantification, a common approach involves creating a calibration curve using standard solutions of this compound. The area of the chromatographic peak corresponding to this compound in a sample is then compared to this curve to determine its concentration. google.com The use of an internal standard, a compound with similar chemical properties added to the sample in a known concentration, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and injection. ccsenet.org

Key parameters in a GC-MS analysis include the type of capillary column, temperature programming of the oven, and the ionization mode of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra. openagrar.de

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Column | DB-WAX or equivalent polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 40°C, ramped to 230°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-350 |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Enhanced Resolution

For highly complex samples where co-elution of compounds can be a significant issue, two-dimensional gas chromatography (GCxGC) offers superior separation power. researchgate.netsepsolve.com This technique utilizes two columns with different stationary phases connected in series. ccsenet.org The effluent from the first column is trapped and then rapidly reinjected onto the second column, providing a second dimension of separation. sepsolve.com

When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition, GCxGC-TOFMS becomes an exceptionally powerful tool for the analysis of trace volatile compounds. ccsenet.org This combination allows for the separation and identification of hundreds or even thousands of compounds in a single run, providing a comprehensive profile of the sample's volatile composition. researchgate.net The enhanced resolution of GCxGC can reveal minor components, such as this compound, that might be masked by larger peaks in a one-dimensional GC analysis. sepsolve.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the atoms in the molecule. oup.comnih.gov

¹H-NMR provides information about the number of different types of protons, their chemical environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

¹³C-NMR provides information about the number of different types of carbon atoms in the molecule. bhu.ac.in

The combination of ¹H-NMR and ¹³C-NMR data allows for the unambiguous assignment of the structure of this compound. oup.com

Table 2: Typical NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H-NMR | ~8.4 | Singlet | - | Pyrazine (B50134) ring proton |

| ~8.3 | Singlet | - | Pyrazine ring proton | |

| ~3.2 | Septet | ~6.8 | Isopropyl -CH | |

| ~1.3 | Doublet | ~6.8 | Isopropyl -CH₃ | |

| ¹³C-NMR | ~160 | - | - | Pyrazine ring C-N |

| ~143 | - | - | Pyrazine ring C-H | |

| ~142 | - | - | Pyrazine ring C-H | |

| ~34 | - | - | Isopropyl -CH | |

| ~22 | - | - | Isopropyl -CH₃ |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. savemyexams.com This high level of precision allows for the calculation of a unique molecular formula. youtube.com

For this compound (C₇H₁₀N₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the compound, especially when dealing with unknown samples or for verifying the synthesis of new compounds. oup.commeasurlabs.com

Sample Preparation and Extraction Techniques for Volatile Pyrazines

The accurate detection and quantification of this compound and other volatile pyrazines in various matrices are critically dependent on the initial sample preparation and extraction steps. These preliminary procedures are designed to isolate and concentrate the target analytes from complex sample matrices, thereby enhancing analytical sensitivity and minimizing interference. A range of techniques has been developed and optimized for this purpose, each with its own set of advantages and limitations. researchgate.netnih.gov

Commonly employed methods for the extraction of volatile pyrazines include headspace techniques, such as static headspace (SHS) and dynamic headspace (DHS), as well as microextraction methods like solid-phase microextraction (SPME). nih.govnih.gov Solvent-based methods, including liquid-liquid extraction (LLE) and solvent-assisted flavor evaporation (SAFE), have also been utilized. nih.govmdpi.com The choice of method often depends on the specific characteristics of the sample matrix, the concentration of the target pyrazines, and the desired analytical outcome.

Headspace-Solid Phase Microextraction (HS-SPME)

Headspace-Solid Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from various samples. nih.gov This method is based on the equilibrium distribution of analytes among the sample matrix, the headspace above the sample, and a coated fiber. nih.gov For pyrazine analysis, the selection of the fiber coating is a critical parameter that influences extraction efficiency.

Several fiber coatings are commercially available, and their selection is guided by the polarity of the target analytes. vt.edu For the analysis of pyrazines in food matrices like edible oils and wine, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide high analyte recoveries. vt.eduvt.edu This type of fiber is considered bipolar and is effective at adsorbing a broad spectrum of volatile compounds. researchgate.netscispace.com In a study on yeast extract, a DVB/CAR/PDMS fiber demonstrated the highest extraction efficiency for volatile compounds, including pyrazines. researchgate.net

The optimization of HS-SPME parameters is crucial for achieving sensitive and reproducible results. Key parameters that are often fine-tuned include extraction temperature, extraction time, and pre-incubation temperature and time. mdpi.com For instance, in the analysis of pyrazines in flavor-enhanced oils, optimal conditions were found to be a pre-incubation temperature of 80°C for 20 minutes, followed by extraction at 50°C for 50 minutes. nih.govmdpi.com Increasing the extraction temperature can facilitate the release of analytes from the matrix, but excessively high temperatures may lead to the degradation of sample components or reduce the fiber's adsorptive capacity. nih.gov The addition of salt, such as sodium chloride, to the sample can also enhance the recovery of pyrazines by increasing the ionic strength of the sample and promoting the "salting-out" effect. vt.edu

One of the advancements in this area is the use of the SPME-Arrow, which has a larger surface area and sorbent volume compared to traditional SPME fibers, leading to higher extraction efficiency for pyrazines. mdpi.com Multiple Headspace-SPME (MHS-SPME) is another variation that can be employed for the quantification of volatile compounds in complex matrices like oils. mdpi.com

Other Extraction Techniques

While HS-SPME is a dominant technique, other methods are also employed for the extraction of volatile pyrazines.

Simultaneous Distillation-Extraction (SDE) involves the simultaneous distillation of the sample with a solvent, which can be effective for isolating pyrazines. mdpi.com However, the high temperatures involved in SDE can potentially lead to the formation of artifacts or the degradation of thermally labile compounds. researchgate.netscispace.com

Solvent-Assisted Flavour Evaporation (SAFE) is a gentler distillation technique performed under vacuum, which minimizes the risk of thermal degradation and artifact formation. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic solvent-based method that has been used for the extraction of pyrazines. bio-conferences.org The choice of solvent is critical, with options like dichloromethane, diethyl ether, and mixtures of hexane (B92381) and ethyl acetate (B1210297) being used. bio-conferences.orgoup.com However, LLE can be labor-intensive and may require further cleanup steps to remove co-extracted impurities. oup.comresearchgate.net

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based technique that has shown to be particularly suitable for extracting compounds like pyrazines and provides a broad chemical spectrum. nih.gov

The following table summarizes the key aspects of these sample preparation techniques:

| Technique | Principle | Advantages | Common Applications for Pyrazines |

| Headspace-Solid Phase Microextraction (HS-SPME) | Equilibrium-based extraction of volatiles onto a coated fiber in the headspace of a sample. nih.gov | Solvent-free, simple, and easily automated. nih.gov | Analysis of pyrazines in edible oils, wine, cocoa, and perilla seed oils. vt.eduresearchgate.netmdpi.comnih.gov |

| Simultaneous Distillation-Extraction (SDE) | Volatiles are steam distilled from the sample and simultaneously extracted into a solvent. mdpi.comscispace.com | Effective for isolating a wide range of volatiles. | Extraction of flavor components from broccoli and beef. mdpi.comacs.org |

| Solvent-Assisted Flavour Evaporation (SAFE) | Distillation of volatiles from the sample matrix under high vacuum at low temperatures. mdpi.com | Minimizes thermal degradation and artifact formation. mdpi.com | Isolation of volatiles from broccoli. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (typically an aqueous sample and an organic solvent). bio-conferences.orgoup.com | Can handle larger sample volumes. | Extraction of pyrazines from wine and reaction mixtures. bio-conferences.orgoup.comresearchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent is used to extract analytes from a liquid sample. nih.gov | High enrichment factor, suitable for trace analysis. | Analysis of flavorings. nih.gov |

Structure Activity Relationships Sar of 2 Isopropylpyrazine and Its Derivatives

Influence of Isopropyl Substituent Position and Steric Hindrance

The positioning of the isopropyl group on the pyrazine (B50134) ring significantly impacts the molecule's properties. In 2-isopropylpyrazine, the isopropyl group is located at a carbon atom adjacent to a nitrogen atom. This proximity can lead to steric hindrance, which is the spatial interference between the bulky isopropyl group and other parts of the molecule or interacting biomolecules. sigmaaldrich.comcymitquimica.com This steric bulk can influence the molecule's ability to bind to receptors or enzymes.

For instance, in the context of herbicidal activity of 2,3-dicyanopyrazines, the activity of derivatives was found to be parabolically related to the hydrophobic substituent parameter at the 5-position. tandfonline.com This suggests that while some bulk is tolerated, excessive steric hindrance can be detrimental to activity. Studies on methoxypyrazines have shown that adding methyl groups to the ring increases the odor threshold, indicating a decrease in odor strength, which is attributed to steric factors. mdpi.com

The interaction between the isopropyl group and the adjacent nitrogen atom's lone pair of electrons can also lead to stabilizing effects, influencing the conformational preferences of the molecule. colostate.edu This is a key difference compared to alkyl-substituted benzenes. colostate.edu In some cases, steric hindrance can alter binding specificity. For example, larger substituents like the isopropyl group may enhance steric hindrance, which can affect how the molecule binds to proteins.

Impact of Electronic Effects on Biological and Sensory Properties

Electron-donating groups, such as alkyl groups like isopropyl, can slightly alter the electron density distribution across the ring. This can influence the molecule's reactivity in chemical reactions and its spectroscopic properties. Conversely, electron-withdrawing groups can significantly impact activity. For example, in a series of pyrazine analogs of chalcones, the presence of electron-withdrawing groups on the B-ring was found to have a positive influence on their antifungal and antimycobacterial activity. mdpi.com

The electronic nature of substituents also plays a role in the sensory properties of pyrazine derivatives. The type and position of substituents can affect a molecule's solubility, stability, and biological activity, which in turn influences its odor profile. longdom.org

Stereochemistry and Enantiomeric Purity in Modulating Activity

When a pyrazine derivative is chiral, meaning it exists as non-superimposable mirror images (enantiomers), its stereochemistry and enantiomeric purity become critical factors in its biological activity. cymitquimica.comfigshare.com Enantiomers can exhibit significantly different pharmacological and sensory properties because biological systems, such as enzymes and receptors, are themselves chiral. figshare.com

For example, (R)-2,5-dihydro-3,6-dimethoxy-2-iso-propylpyrazine is a chiral molecule where the (R) configuration is of particular interest in the flavor and fragrance industry due to its distinct sensory attributes. cymitquimica.com The synthesis of such chiral compounds often employs chiral auxiliaries, like the Schöllkopf chiral auxiliary, to control the stereochemical outcome of the reaction and ensure high enantiomeric purity. researchgate.net The enantiomeric excess of the chiral reagents used in these syntheses directly impacts the selectivity of the reaction and the purity of the final product. researchgate.netresearchgate.net The stereochemistry of the alpha-carbon of hydroxamic acid derivatives of pyrazine has also been noted as important for their biological activity. researchgate.net

Substituent Modifications and Their Effect on Pyrazine Functional Properties

Modifying the substituents on the pyrazine ring is a key strategy for tuning the functional properties of these compounds. longdom.orgmdpi.com These modifications can influence a wide range of characteristics, including antimicrobial activity, odor qualities, and herbicidal effects. tandfonline.commdpi.com

The type, number, and position of alkyl substituents can impact the hydrophobicity and volatility of pyrazine derivatives. mdpi.com For instance, increasing the length and number of alkyl substituents can affect how the molecule interacts with and accumulates in biological membranes. mdpi.com In a study of alkylpyrazines' antimicrobial activity, a correlation was found between the hydrophobicity (as indicated by the Log P value) and the minimum inhibitory concentration (MIC) against bacteria like E. coli and S. aureus. mdpi.com More hydrophobic structures appeared to achieve microbial suppression at lower doses. mdpi.com

The introduction of different functional groups can also impart specific biological or chemical properties. longdom.org For example, the presence of a chloromethyl group makes the pyrazine ring a versatile intermediate for further chemical reactions. ontosight.ai The replacement of a non-branched propyl group with a branched isopropyl group in a series of pyrazine analogs of chalcones did not show a decisive influence on their in vitro antifungal activity against Trichophyton mentagrophytes. mdpi.com However, in other contexts, such as in quinoline (B57606) derivatives with an isopropylpyrazine group, specific substituent patterns were found to result in the best inhibitory activity against certain enzymes. arabjchem.org

The following table summarizes the effects of different substituent modifications on the properties of pyrazine derivatives:

| Compound/Derivative Class | Substituent Modification | Observed Effect | Reference |

| 2,3-Dicyanopyrazines | Variation at the 5-position | Herbicidal activity is parabolically related to the hydrophobic substituent parameter. | tandfonline.com |

| Methoxypyrazines | Addition of methyl groups to the ring | Increases odor threshold (decreases odor strength). | mdpi.com |

| Pyrazine Analogs of Chalcones | Electron-withdrawing groups on the B-ring | Positive influence on antifungal and antimycobacterial activity. | mdpi.com |

| Alkylpyrazines | Increased hydrophobicity (e.g., isobutyl vs. isopropyl) | Lower minimum inhibitory concentration (MIC) against E. coli and S. aureus. | mdpi.com |

| Quinoline Derivatives | Isopropylpyrazine group with a six-methylene chain | Best acetylcholinesterase (AChE) inhibitory activity in the studied series. | arabjchem.org |

Research Applications and Future Directions for 2 Isopropylpyrazine

Targeted Synthesis for Novel Therapeutic Agents

The pyrazine (B50134) scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a significant structural motif in medicinal chemistry. ontosight.aimdpi.com Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. ontosight.aimdpi.comontosight.ai The unique structure of pyrazines, including 2-isopropylpyrazine, makes them attractive candidates for the targeted synthesis of novel therapeutic agents. ontosight.ai Researchers are actively exploring the modification of the pyrazine core to develop new drugs with improved efficacy and specificity. acs.orgarkat-usa.org

One strategy involves "scaffold hopping," where the pyrimidine (B1678525) core of a known drug is replaced with a pyrazine scaffold to generate novel inhibitors. acs.org This approach has been successfully used to design and synthesize 3-amino-pyrazine-2-carboxamide derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors, which have shown promise in cancer therapy. acs.org

Another area of focus is the synthesis of hybrid molecules that combine the pyrazine ring with other pharmacologically active scaffolds, such as benzimidazole, benzoxazole, and 1,2,4-triazole. arkat-usa.orgrsc.org These hybrid compounds have demonstrated significant potential as antitubercular and anticancer agents. arkat-usa.orgrsc.org For instance, a series of benzimidazole-pyrazine and benzoxazole-pyrazine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. arkat-usa.org

The development of efficient and environmentally friendly synthesis methods is also a key aspect of this research. Microwave-assisted synthesis has emerged as a valuable tool for the rapid and high-yield production of pyrazine derivatives. arkat-usa.org

Table 1: Examples of Pyrazine Derivatives in Therapeutic Research

| Derivative Class | Therapeutic Target/Application | Research Findings |

| 3-Amino-pyrazine-2-carboxamides | FGFR inhibitors (Anticancer) | Potent inhibition of FGFR kinase and antiproliferative efficacy against various cancer cell lines. acs.org |

| Benzimidazole/Benzoxazole-pyrazine hybrids | Anticancer | Cytotoxicity against human cancer cell lines (MCF-7, A-549, A-375, DU-145). arkat-usa.org |

| Pyrazine-1,2,4-triazole hybrids | Antitubercular | Noteworthy activity against Mycobacterium tuberculosis H37Rv strain. rsc.org |

| Ligustrazine-cinnamic acid derivatives | Antiplatelet aggregation | In vitro inhibitory effect on ADP-induced platelet aggregation. mdpi.com |

Development of Flavor and Fragrance Compounds

Pyrazines are renowned for their significant contribution to the aroma and flavor of many foods and beverages. ontosight.aiperfumerflavorist.com this compound, specifically, is associated with dusty and roasted nut-like aromas and is found in foods like fried chicken, cocoa, filberts, and peanuts. perfumerflavorist.com The development of new flavor and fragrance compounds often involves the synthesis and application of pyrazine derivatives. ontosight.aiontosight.ai

The flavor and fragrance industry utilizes pyrazine derivatives to create a wide spectrum of sensory experiences, from sweet and nutty to earthy and green. ontosight.aiperfumerflavorist.com The stability of these compounds under various conditions, such as high pH, makes them suitable for use in a range of products including fine perfumes, air fresheners, soaps, and detergents. perfumerflavorist.com

Research in this area focuses on synthesizing novel pyrazine derivatives to expand the palette of available flavors and fragrances. usda.gov This includes the creation of compounds like 2-methoxy-3-isobutylpyrazine, which is used in petitgrain bases. perfumerflavorist.com

Table 2: Sensory Characteristics of Selected Pyrazines

| Pyrazine Compound | Odor/Flavor Description | Found In |

| This compound | Dusty, roasted nuts. perfumerflavorist.com | Fried chicken, cocoa, filbert, peanut. perfumerflavorist.com |

| 2-Methoxy-3-isopropylpyrazine | Bell pepper, earthy, green. perfumerflavorist.com | Asparagus, carrot, potato, capsicum. perfumerflavorist.comusda.gov |

| 2-Ethylpyrazine | Musty, nutty, burnt. perfumerflavorist.com | Bread, beef, coffee, cocoa. perfumerflavorist.com |

| 2-Acetylpyrazine | Popcorn, bread crust-like, nutty. perfumerflavorist.com | Bread, popcorn, coffee, peanut. perfumerflavorist.com |

| 2-Methoxy-3-isobutylpyrazine | Green bell pepper, green pea. perfumerflavorist.com | Green bell pepper, petitgrain oil. perfumerflavorist.com |

Biotechnological Production via Microbial Fermentation

The demand for natural flavor and fragrance compounds has driven research into biotechnological methods for producing pyrazines. up.ac.za Microbial fermentation is an increasingly popular and environmentally friendly alternative to chemical synthesis for the industrial production of pyrazines like tetramethylpyrazine. mdpi.comnih.gov

Several microorganisms, including bacteria and fungi, are known to naturally produce pyrazines. up.ac.zanih.gov For example, strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine. nih.govnih.govasm.org Pseudomonas perolens is known to produce 2-methoxy-3-isopropylpyrazine, which imparts a potato-like odor. up.ac.zatugraz.at

The biosynthesis of pyrazines in microorganisms often involves the reaction of amino acids and sugars. tugraz.at For instance, L-threonine has been identified as a key precursor for the synthesis of 2,5-dimethylpyrazine by Bacillus subtilis, a process catalyzed by the enzyme L-threonine-3-dehydrogenase. asm.org